2-(4-bromo-2,6-dimethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
2-(4-Bromo-2,6-dimethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin core substituted with a brominated dimethylphenoxy group. This compound belongs to a class of molecules designed to explore structure-activity relationships (SAR) in medicinal chemistry, particularly targeting antibacterial, anti-inflammatory, or enzyme-modulating activities.
Properties
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-11-7-13(19)8-12(2)18(11)24-10-17(21)20-14-3-4-15-16(9-14)23-6-5-22-15/h3-4,7-9H,5-6,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASOSYZSGAEROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC3=C(C=C2)OCCO3)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-bromo-2,6-dimethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its effects on various biological systems.
The molecular formula of this compound is C18H18BrNO4, with a molecular weight of 396.25 g/mol. The compound features a bromo-substituted phenoxy group linked to an acetamide moiety and a dihydro-benzodioxin structure, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The phenoxy group enhances hydrophobic interactions with protein binding sites, while the acetamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate enzyme activity and receptor signaling pathways.
Enzyme Inhibition
Studies have indicated that this compound exhibits inhibitory effects on various enzymes. For instance:
- Cyclooxygenase (COX) : The compound has been shown to inhibit COX enzymes involved in the inflammatory response.
- Protein Kinases : Preliminary data suggest that it may interfere with specific kinase pathways that regulate cell proliferation and survival.
Cytotoxicity
Research involving cancer cell lines has demonstrated that this compound exhibits cytotoxic effects. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest at G1 phase |
| A549 | 25 | Inhibition of migration and invasion |
These results indicate that the compound could serve as a lead for the development of new anticancer agents.
Study 1: Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry investigated the anti-inflammatory properties of this compound in a murine model. It was found to significantly reduce edema in paw inflammation induced by carrageenan. The mechanism was attributed to the inhibition of COX enzymes and pro-inflammatory cytokines.
Study 2: Anticancer Potential
In vitro studies conducted on breast cancer cell lines revealed that treatment with varying concentrations of the compound led to significant reductions in cell viability. Flow cytometry analysis indicated increased apoptosis rates compared to untreated controls.
Safety and Toxicology
Toxicological evaluations have shown that while the compound exhibits promising biological activity, it also presents potential toxicity at higher concentrations. Safety assessments are crucial for determining therapeutic windows and minimizing adverse effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on their substituents and biological activities. Below is a detailed comparison:
Structural Analogues with Benzodioxin-Acetamide Core
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide (Simpler Analog) Structure: Lacks the bromophenoxy group but retains the acetamide-linked benzodioxin core. Properties: Characterized by ¹H-NMR signals at δ 7.08 (NH), 6.85–6.76 (aromatic protons), and 4.20 (dioxane protons) . Activity: Not explicitly tested, but serves as a precursor for more complex derivatives.
- N-[7-(4-Bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide Structure: Incorporates a 4-bromobenzoyl group instead of the dimethylphenoxy substituent. Properties: Higher molecular weight (C₁₇H₁₄BrNO₄) and distinct electronic effects due to the electron-withdrawing bromobenzoyl group . Activity: No direct biological data, but similar brominated derivatives often exhibit enhanced lipophilicity and receptor binding .
Functional Analogues with Sulfonamide Groups
N-(2-Bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a)
- Structure : Sulfonamide derivative with a bromoethyl chain.
- Activity : Demonstrated potent antibacterial activity against Salmonella typhi, Escherichia coli, and Bacillus subtilis, outperforming ciprofloxacin in some assays .
- Comparison : The acetamide group in the target compound may reduce sulfonamide-associated toxicity but could limit antibacterial potency.
- SAR Insight: Chlorobenzyl groups enhance enzyme inhibition, suggesting that the bromophenoxy group in the target compound may similarly modulate enzyme interactions .
Anti-Diabetic Acetamide Derivatives
Anti-Inflammatory Carboxylic Acid Analogues
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid
Key Data Tables
Table 1: Structural and Activity Comparison of Selected Analogues
| Compound Name | Core Structure | Key Substituents | Biological Activity (IC₅₀/Inhibition) | Reference |
|---|---|---|---|---|
| 2-(4-Bromo-2,6-dimethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | Benzodioxin-acetamide | 4-Bromo-2,6-dimethylphenoxy | Not reported | |
| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide | Benzodioxin-acetamide | None | Not tested | |
| N-(2-Bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | Benzodioxin-sulfonamide | Bromoethyl, 4-methylphenyl | Antibacterial (Strong) | |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | Benzodioxin-acetamide | 4-Chlorophenylsulfonyl, 3,5-dimethylphenyl | α-Glucosidase inhibition (IC₅₀ = 81.12 μM) |
Table 2: Impact of Substituents on Activity
| Substituent Type | Example Compound | Observed Effect |
|---|---|---|
| Bromophenoxy | Target compound | Likely enhances lipophilicity and receptor binding |
| Sulfonamide + Bromoethyl | Compound 5a | Strong antibacterial activity |
| Chlorobenzyl | Compound 5e | Moderate enzyme inhibition |
| Carboxylic acid | Benzodioxin-acetic acid | Anti-inflammatory (comparable to ibuprofen) |
Research Findings and Implications
- Antibacterial Potential: Sulfonamide derivatives (e.g., 5a) show superior antibacterial activity, but the acetamide group in the target compound may trade potency for reduced toxicity .
- Enzyme Modulation: Brominated or chlorinated aromatic groups enhance lipoxygenase or α-glucosidase inhibition, suggesting the target compound’s bromophenoxy group could be advantageous .
- Structural Flexibility : The benzodioxin core tolerates diverse substituents, enabling tailored pharmacokinetic profiles (e.g., carboxylic acids for anti-inflammation vs. acetamides for stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
